molecular formula C16H23NO3 B14897042 tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate

Cat. No.: B14897042
M. Wt: 277.36 g/mol
InChI Key: OZEKYYMCJUTSHM-UHFFFAOYSA-N
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Description

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted at the 3-position with a branched 2-methyl-4-oxobutan-2-yl moiety.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[3-(2-methyl-4-oxobutan-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-13-8-6-7-12(11-13)16(4,5)9-10-18/h6-8,10-11H,9H2,1-5H3,(H,17,19)

InChI Key

OZEKYYMCJUTSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)CC=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a substituted phenyl halide in the presence of a base such as cesium carbonate and a palladium catalyst . This method offers mild reaction conditions and high yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent Structure Key Functional Groups Key Properties/Applications Reference
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate (Target) C₁₆H₂₁NO₃ 3-(2-methyl-4-oxobutan-2-yl)phenyl Carbamate, branched ketone Hypothesized use in medicinal chemistry (e.g., HDAC inhibition based on tert-butyl carbamates) N/A
tert-Butyl (4-oxobutan-2-yl)carbamate C₉H₁₅NO₃ Linear 4-oxobutane chain Carbamate, linear ketone Structural similarity (0.89); potential precursor for bioactive molecules
tert-Butyl (3-oxocyclohexyl)carbamate C₁₁H₁₉NO₃ Cyclohexyl group with 3-oxo substituent Carbamate, cyclic ketone Higher structural similarity (0.98); applications in stereoselective synthesis
tert-Butyl(3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a) C₂₁H₂₈ClN₅O₃ Pyrimidine ring with chloro and hydroxypropan-2-yl groups Carbamate, pyrimidine, hydroxy, chloro Synthesized via Grignard reaction (THF/MeMgBr); used in kinase inhibitor research
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate C₁₉H₂₃NO₃ Benzyloxy and methyl groups on phenyl Carbamate, ether, methyl Molecular weight 313.39; potential intermediate in drug synthesis
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate C₁₅H₂₀ClNO₃ Chloro, hydroxy, and phenyl groups on chiral butane chain Carbamate, chiral centers, hydroxy, chloro Used in life sciences research (e.g., asymmetric synthesis)
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate C₁₃H₂₂N₂O₄ Cyclobutyl, amino, hydroxy, and ketone groups Carbamate, amino, hydroxy, cyclic Structural complexity suggests use in peptide mimetics or enzyme inhibitors

Key Observations

Substituent Branching vs. Linearity :

  • The target compound’s 2-methyl-4-oxobutan-2-yl group introduces steric hindrance compared to linear ketones (e.g., 4-oxobutan-2-yl carbamate) . This branching may influence solubility, crystallization, and interaction with biological targets.

Cyclic vs. Acyclic Ketones :

  • Cyclohexyl or cyclobutyl carbamates (e.g., 3-oxocyclohexyl carbamate) exhibit higher structural similarity (0.98) but differ in conformational flexibility and ring strain, impacting their reactivity and bioavailability .

Functional Group Diversity :

  • Analogs with pyrimidine (17a) or benzyloxy groups () demonstrate how heterocycles or ethers alter electronic properties and binding affinities. The target’s ketone group offers a site for nucleophilic addition or reduction, distinguishing it from compounds with hydroxy or chloro substituents .

Biological Activity: Tert-butyl carbamates are frequently employed in medicinal chemistry.

Synthesis and Purification :

  • Similar compounds (e.g., 17a, 18a) are synthesized via Grignard reactions or nucleophilic substitutions, followed by silica gel chromatography . The target’s branched ketone may require tailored conditions for efficient coupling and purification.

Biological Activity

tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a tert-butyl group, a phenyl moiety, and a carbamate functional group, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

This compound is characterized by its unique combination of functional groups that may influence its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation or inhibition of enzyme activity. Additionally, the oxo group may participate in hydrogen bonding or other non-covalent interactions, influencing binding affinity and specificity.

Pharmacological Studies

  • Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties. For example, studies have shown that related carbamates can inhibit viral replication by targeting specific viral enzymes .
  • Neuroprotective Effects : In vitro studies suggest that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in Alzheimer's disease research .

Case Study 1: Neuroprotection Against Amyloid Beta Toxicity

A study investigated the effects of a related compound on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated that the compound reduced TNF-α levels and free radical production, suggesting a protective effect against Aβ-induced toxicity . This finding highlights the potential application of carbamate derivatives in Alzheimer's disease treatment strategies.

Case Study 2: Antiviral Efficacy

Another study explored the antiviral properties of similar compounds against HIV. The results demonstrated significant inhibition of viral replication in cell cultures treated with the compound, indicating its potential as a therapeutic agent in antiviral drug development .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
tert-butyl (4-hydroxybutan-2-yl)carbamateStructureModerate protective effects against neurotoxicity
tert-butyl (4-amino-butanoic acid)StructurePotential anti-inflammatory properties
tert-butyl (4-hydroxyphenyl)carbamateStructureExhibits antioxidant activity

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